molecular formula C21H24FN5O3S B2822887 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2380009-04-9

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2822887
CAS No.: 2380009-04-9
M. Wt: 445.51
InChI Key: LWFUPAQMYSIIES-UHFFFAOYSA-N
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Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core

Preparation Methods

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazinone core, followed by the introduction of the pyrazolyl and sulfonylpiperidinyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction and conditions applied.

Scientific Research Applications

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient in the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives with different substituents. The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(4-fluoro-2-methylphenyl)sulfonylpiperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O3S/c1-14-12-17(22)4-5-19(14)31(29,30)25-10-8-18(9-11-25)27-21(28)7-6-20(24-27)26-16(3)13-15(2)23-26/h4-7,12-13,18H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWFUPAQMYSIIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)S(=O)(=O)C4=C(C=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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